3-(4-Methylpiperidin-2-yl)cyclohexane-1,2-dione
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Overview
Description
3-(4-Methylpiperidin-2-yl)cyclohexane-1,2-dione is a chemical compound with the molecular formula C12H19NO2 and a molecular weight of 209.28 g/mol . This compound features a piperidine ring substituted with a methyl group and a cyclohexane ring with two ketone groups. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drugs and natural alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylpiperidin-2-yl)cyclohexane-1,2-dione typically involves the reaction of 4-methylpiperidine with cyclohexane-1,2-dione under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-(4-Methylpiperidin-2-yl)cyclohexane-1,2-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The piperidine ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
3-(4-Methylpiperidin-2-yl)cyclohexane-1,2-dione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 3-(4-Methylpiperidin-2-yl)cyclohexane-1,2-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives and cyclohexane-1,2-dione derivatives. Examples include:
- 4-Methylpiperidine
- Cyclohexane-1,2-dione
- Other substituted piperidines
Uniqueness
3-(4-Methylpiperidin-2-yl)cyclohexane-1,2-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .
Properties
Molecular Formula |
C12H19NO2 |
---|---|
Molecular Weight |
209.28 g/mol |
IUPAC Name |
3-(4-methylpiperidin-2-yl)cyclohexane-1,2-dione |
InChI |
InChI=1S/C12H19NO2/c1-8-5-6-13-10(7-8)9-3-2-4-11(14)12(9)15/h8-10,13H,2-7H2,1H3 |
InChI Key |
MKIWVDMMNRFFHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCNC(C1)C2CCCC(=O)C2=O |
Origin of Product |
United States |
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